Target Engagement Selectivity: Pyridin-4-yl vs. 6-Methoxypyrimidin-4-yl Analog
The pyridin-4-yl urea moiety of the target compound is a privileged hinge-binding motif in kinase inhibitors, while its closest commercially available analog, 1-(6-methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea (CAS 2416234-64-3), contains a methoxypyrimidine replacement. Although no direct head-to-head study exists, class-level SAR from patent data indicates that substituting the pyridine with a pyrimidine alters ATP-binding site interactions, potentially shifting kinase selectivity [1]. The target compound retains a simpler, less sterically hindered pyridin-4-yl group, which is expected to confer a different selectivity profile compared to the methoxypyrimidine analog.
| Evidence Dimension | Kinase hinge-binding motif |
|---|---|
| Target Compound Data | Pyridin-4-yl urea (C19H16N6O, MW 344.4) |
| Comparator Or Baseline | 6-Methoxypyrimidin-4-yl analog (C19H17N7O2, MW 375.4) |
| Quantified Difference | Structural: substitution of CH with N and addition of OCH3 (ΔMW +31 Da). No quantitative binding data available for direct comparison. |
| Conditions | In silico / patent SAR context. No in vitro assay data publicly available for this comparison. |
Why This Matters
If a project requires a defined hinge-binding pharmacophore without the additional polarity and steric bulk of a methoxy group, the target compound is the structurally more conservative choice.
- [1] Scott, W. J., Riedl, B., & Dumas, J. (2003). Pyridine, quinoline, and isoquinoline N-oxides as kinase inhibitors. US Patent Application US20030216396. View Source
